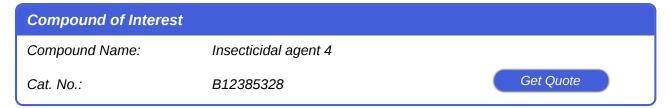


A Technical Guide to the Solubility and Stability of Tyclopyrazoflor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction: Tyclopyrazoflor is a novel insecticide belonging to the pyridinyl-pyrazole class, developed by Dow AgroSciences (now Corteva Agriscience).[1][2] It demonstrates high efficiency against a broad spectrum of sap-feeding insects, including whiteflies and aphids.[1] [3] This technical guide provides a consolidated overview of the publicly available data on the physicochemical properties, solubility, and stability of Tyclopyrazoflor. Where specific experimental data is not available, this guide presents standardized protocols for its determination.

Physicochemical Properties

Tyclopyrazoflor is a white or off-white solid.[1] A summary of its key chemical and physical properties is presented below.



Property	Value	Source	
IUPAC Name	N-[3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-ethyl-3-[(3,3,3-trifluoropropyl)sulfanyl]propana mide	[4][5]	
CAS Registry No.	1477919-27-9	[5]	
Molecular Formula	C16H18CIF3N4OS	[4][6]	
Molecular Weight	406.9 g/mol	[4][6]	
Boiling Point	517.3 ± 50.0 °C (Predicted)	[7]	
Density	1.36 ± 0.1 g/cm³ (Predicted)	d) [7]	
pKa (Acidity Coeff.)	2.55 ± 0.12 (Predicted)	[1]	

Solubility Data

Quantitative solubility data for Tyclopyrazoflor in a wide range of solvents is limited in publicly accessible literature. The available data is summarized in the table below.

Solvent	Temperature	Solubility	Source
Dimethyl sulfoxide (DMSO)	Not Specified	125 mg/mL	[1]
Water (pH 7)	20 °C	Data Not Available	[2]
Organic Solvents	20 °C	Data Not Available	[2]

This protocol describes a standard method for determining the solubility of a compound like Tyclopyrazoflor in various solvents.

 Preparation: Prepare saturated solutions by adding an excess amount of Tyclopyrazoflor to a series of vials, each containing a different solvent (e.g., water at various pH levels, acetone, methanol, ethyl acetate).



- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 20°C and 30°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solute to settle. For aqueous solutions, centrifugation at a high speed can be used to ensure clear separation of the solid and liquid phases.
- Sampling and Dilution: Carefully extract an aliquot from the clear supernatant of each vial. Perform a precise serial dilution of the aliquot with an appropriate mobile phase to bring the concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
- Calculation: Determine the concentration of Tyclopyrazoflor in the original supernatant by back-calculating from the diluted sample concentration. The result, typically expressed in mg/L or mg/mL, represents the solubility of the compound under the tested conditions.

Stability Data

Specific experimental data on the stability of Tyclopyrazoflor, such as degradation rates under various environmental conditions (hydrolysis, photolysis, thermal stress), are not detailed in the available literature. However, the stability of pesticide formulations is known to be influenced by factors like temperature, pH, and light exposure.[8][9][10] Accelerated storage studies at elevated temperatures (e.g., 54°C) are a common method for assessing the long-term stability of such formulations.[8]

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a molecule. A typical protocol involves subjecting the active ingredient to stress conditions more severe than accelerated storage.

- Acid/Base Hydrolysis:
 - Dissolve Tyclopyrazoflor in solutions of varying pH (e.g., pH 2, pH 7, pH 9).



- Incubate the solutions at controlled temperatures (e.g., 40°C, 60°C) for a set period.
- Draw samples at specific time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples before analysis to halt the degradation reaction.

Thermal Stability:

- Store solid Tyclopyrazoflor in a temperature-controlled oven at elevated temperatures (e.g., 70°C).
- Separately, store a solution of Tyclopyrazoflor (in a suitable solvent) at a similar high temperature.
- Collect samples over time to assess the rate of degradation.

Photostability:

- Expose a solution of Tyclopyrazoflor to a controlled light source that mimics natural sunlight (e.g., a Xenon lamp) with a specified intensity.
- Run a parallel experiment with a control sample shielded from light to differentiate between photolytic and thermal degradation.
- Analyze samples at various intervals to determine the rate of photodegradation.

Oxidative Degradation:

- Treat a solution of Tyclopyrazoflor with an oxidizing agent, such as hydrogen peroxide (H₂O₂).
- Monitor the reaction over time by collecting and analyzing samples.

Sample Analysis:

 All samples from the degradation studies should be analyzed using a stability-indicating analytical method, typically LC-MS/MS. This allows for the separation and quantification of the parent compound from its degradation products.[11]



Visualizations

While the exact mode of action has not been fully detailed, reports suggest Tyclopyrazoflor interferes with the insect's neurotransmission system.[1] One proposed mechanism involves the blockage of calcium ion transport through the nicotinic acetylcholine receptor.[6] The diagram below illustrates this hypothesized pathway.

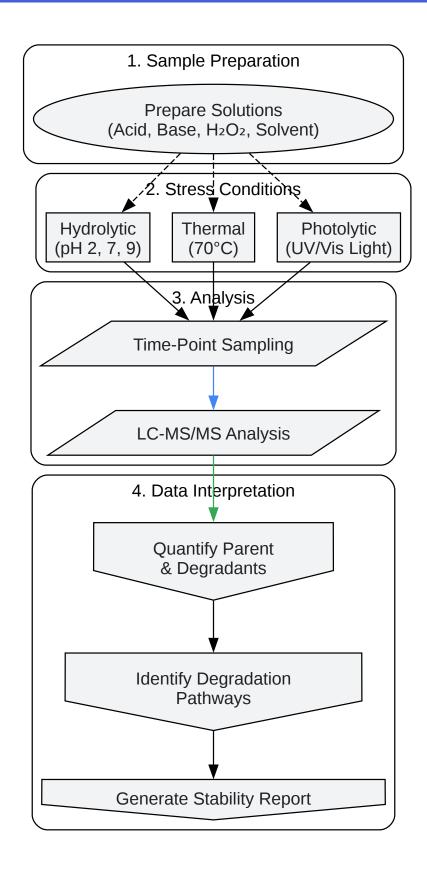


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Caption: Hypothesized mechanism of Tyclopyrazoflor acting on an insect's neural receptor.

The following diagram outlines a typical experimental workflow for conducting a forced degradation study on an insecticidal agent.





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Caption: General workflow for a forced degradation stability study of an active ingredient.



The synthesis of Tyclopyrazoflor is a multi-step process.[3] Key innovations in its commercial production include a thiol-ene reaction and an Ullmann coupling to construct the core structure. [2][12][13]



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